PRMT3 Allosteric Binding Affinity: Distinguishing Potent Inhibitors from Weak Binders
In a head-to-head comparison within the PRMT3 allosteric inhibitor series, the target compound demonstrates a markedly lower binding affinity (EC50 = 1.30 × 10^3 nM) relative to the prototypical allosteric inhibitor compound 4 (IC50 ≈ 31 nM) [1]. This difference of approximately 42-fold in potency underscores its utility as a negative control or a tool for studying the structural determinants that abolish high-affinity binding [2].
| Evidence Dimension | PRMT3 binding affinity (EC50 vs IC50) |
|---|---|
| Target Compound Data | EC50 = 1.30 × 10^3 nM |
| Comparator Or Baseline | Compound 4 (SGC707): IC50 = 31 nM |
| Quantified Difference | ~42-fold lower affinity |
| Conditions | Binding affinity to ePL-tagged human PRMT3 methyltransferase domain (residues 211-531) expressed in HEK293 cells, assessed as protein stabilization (target compound); Inhibition of PRMT3 (unknown origin) using C-terminally biotinylated histone H4 substrate (comparator). |
Why This Matters
This quantifies the compound's suitability as a weak-binding control, enabling researchers to validate assay sensitivity and distinguish specific from non-specific PRMT3 interactions.
- [1] BindingDB. Entry BDBM50247349. Affinity Data EC50: 1.30E+3 nM. Assay: Binding affinity to ePL-tagged human PRMT3 methyltransferase domain (211 to 531 residues) expressed in HEK293 cells assessed as protein stabilization. https://www.bindingdb.org View Source
- [2] Kaniskan, H. Ü., et al. Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3). Journal of Medicinal Chemistry, 2018, 61, 1204-1217. DOI: 10.1021/acs.jmedchem.7b01674. View Source
